Losmapimod is a synthetic small molecule that acts as a selective inhibitor of p38α/β mitogen-activated protein kinases (MAPKs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These kinases play a crucial role in the inflammatory response by regulating the production of cytokines, chemokines, and other inflammatory mediators. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Due to its anti-inflammatory properties, Losmapimod has been investigated as a potential therapeutic agent for various inflammatory and immune-related diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
One study describes a versatile biosynthetic approach to amide bond formation, which could be used to synthesize Losmapimod. [] This approach utilizes the diversity of N-acyltransferases (NATs) and CoA ligases (CLs) to create non-natural biocatalytic pathways. [] By selecting specific NATs and CLs, researchers were able to synthesize a key intermediate of Losmapimod in high yield using stoichiometric ratios of the carboxylic acid and amine coupling partners. [] This method offers a potentially more sustainable and efficient alternative to traditional chemical synthesis methods.
Losmapimod exerts its anti-inflammatory effects by selectively inhibiting the α and β isoforms of p38 MAPK. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This inhibition disrupts downstream signaling pathways involved in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), ultimately reducing inflammation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Cardiovascular Disease: Losmapimod has been studied in the context of acute coronary syndrome (ACS). [, , , ] Research explored its potential to reduce inflammation following myocardial infarction and its impact on cardiovascular events. [, , , ] While initial studies showed promise, larger clinical trials have not demonstrated a significant reduction in major cardiovascular events. [, , , , ]
Respiratory Diseases: Losmapimod has been investigated as a potential treatment for chronic obstructive pulmonary disease (COPD). [, , , , ] Research focused on its ability to reduce inflammation in the lungs and improve lung function. [, , , , ] Some studies showed a reduction in inflammatory biomarkers like fibrinogen, but its overall efficacy in treating COPD remains inconclusive. [, , , , ]
Muscular Dystrophy: Losmapimod is being investigated as a potential therapy for facioscapulohumeral muscular dystrophy (FSHD). [, , ] Research suggests that Losmapimod can reduce the expression of DUX4 target genes, which are implicated in FSHD pathology. [, , ] Early clinical trials have shown promising results in terms of safety, tolerability, and target engagement. [, , ]
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5